6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)14-10-8(5-12-14)4-9(11(15)16)7(3)13-10/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHJJQGNCUDYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The goal is to achieve a scalable and economically viable process.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 5 undergoes standard nucleophilic acyl substitution reactions.
-
Mechanism : Activation of the carboxylic acid via thionyl chloride or coupling agents (e.g., HATU) enables nucleophilic attack by alcohols/amines .
-
Example : Reaction with isopropylamine yields 5-(isopropylcarbamoyl) derivatives, critical for enhancing pharmacokinetic properties in adenosine receptor antagonists .
Nucleophilic Aromatic Substitution
Electrophilic positions on the pyrazolo[3,4-b]pyridine core participate in halogenation and C–C coupling.
| Position | Reagents | Product | Key Applications | Source |
|---|---|---|---|---|
| C-3 | NBS, AIBN (radical bromination) | 3-Bromo derivative | Suzuki-Miyaura cross-coupling | |
| C-6 | Cl₂, FeCl₃ | 6-Chloro analog | Intermediate for antitumor agents |
-
Selectivity : The electron-deficient pyridine ring directs electrophiles to C-3 and C-6 .
-
Catalytic Coupling : Pd(PPh₃)₄ enables Suzuki reactions with aryl boronic acids (e.g., 3-bromo derivative + phenylboronic acid → 3-phenyl analog, 85% yield) .
Cyclocondensation Reactions
The carboxylic acid participates in heterocycle formation under Dean-Stark conditions:
| Partners | Conditions | Product | Biological Relevance | Source |
|---|---|---|---|---|
| Hydrazines | Ethanol, Δ | Pyrazolo[3,4-b]pyridin-5-yl hydrazides | Anticancer scaffolds | |
| Thioureas | HCl, reflux | Thiazolo-fused derivatives | Antimicrobial agents |
Decarboxylation and Functionalization
Thermal or photochemical decarboxylation generates reactive intermediates:
| Conditions | Product | Follow-up Reactions | Source |
|---|---|---|---|
| CuO, quinoline, 200°C | 5-Decarboxylated pyrazolopyridine | Alkylation at C-5 | |
| UV light, DMF | Radical intermediates | C–H functionalization |
-
Applications : Decarboxylation enables direct arylation at C-5 for constructing π-extended systems .
Metal-Complexation Reactions
The N1-pyrazole and pyridine N atoms coordinate transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(OAc)₂ | 1:2 | Bis-chelate complex | Catalytic oxidation | |
| PdCl₂ | 1:1 | Square-planar complex | Cross-coupling catalysis |
Biological Activation Pathways
In medicinal contexts, the carboxylic acid undergoes in vivo transformations:
| Enzyme System | Reaction | Metabolite | Activity Change | Source |
|---|---|---|---|---|
| CYP3A4 | ω-1 Hydroxylation | 5-Carboxylic acid → 5-Hydroxyethyl | Reduced PPARα binding | |
| Esterases | Ester hydrolysis | Active acid form | Increased bioavailability |
-
Key Finding : Methyl ester prodrugs (e.g., 5h in ) hydrolyze to the active acid, enhancing solubility and target engagement .
Comparative Reactivity Table
A reactivity hierarchy for functional groups in the compound:
| Group | Reactivity | Preferred Reactions |
|---|---|---|
| COOH | High | Esterification, amidation |
| Pyridine N | Moderate | Metal coordination, alkylation |
| Pyrazole N | Low | Electrophilic substitution |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines in cancer therapy. Research indicates that compounds within this class can act as inhibitors of specific kinases involved in tumor growth. For instance, a study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways associated with cancer progression .
Neuroprotective Effects
Another notable application is in neuroprotection. Pyrazolo[3,4-b]pyridine derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies showed that these compounds could significantly reduce neuronal cell death induced by neurotoxic agents .
Catalytic Applications
Synthesis Catalyst
The compound has also been investigated for its role as a catalyst in organic synthesis. Specifically, it has been utilized in the green synthesis of various heterocycles. For example, pyridine-2-carboxylic acid was used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones with high yields (84–98%) . This highlights the versatility of pyrazolo[3,4-b]pyridines in facilitating chemical reactions under milder conditions.
Material Science
Polymer Chemistry
In material science, derivatives of pyrazolo[3,4-b]pyridine have been explored for their potential use in polymer chemistry. These compounds can serve as building blocks for synthesizing novel polymers with enhanced thermal stability and mechanical properties. For instance, studies have shown that incorporating pyrazolo[3,4-b]pyridine units into polymer backbones can improve their electrical conductivity and thermal resistance .
Table 1: Biological Activities of 6-Methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid
| Activity Type | Target | Effectiveness (%) | Reference |
|---|---|---|---|
| Anticancer | Various cell lines | 70-90 | |
| Neuroprotective | Neuronal cells | 65-80 | |
| Catalytic Synthesis | Pyrazolo derivatives | 84-98 |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of pyrazolo[3,4-b]pyridine derivatives. The results indicated that compounds with specific substitutions at the C3 and C5 positions exhibited enhanced potency against breast and lung cancer cell lines. The study concluded that these modifications could lead to the development of more effective anticancer agents .
Case Study 2: Neuroprotective Mechanisms
Research conducted on the neuroprotective effects of pyrazolo[3,4-b]pyridines demonstrated that these compounds could mitigate oxidative stress-induced damage in neuronal cultures. The study utilized various assays to measure cell viability and apoptosis markers, revealing that treatment with these compounds significantly improved neuronal survival rates under stress conditions .
Mechanism of Action
The mechanism of action of 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents at positions 1, 3, 4, 6, and modifications of the carboxylic acid group. These changes influence solubility, lipophilicity, and biological activity.
Key Observations :
- Solubility: The amino group in improves aqueous solubility, while the carboxylic acid in the target compound may limit bioavailability due to ionization at physiological pH.
- Steric Effects : Bulky substituents (e.g., 4-methylbenzyl in ) may hinder binding to certain enzyme active sites but improve selectivity.
Key Observations :
- NAMPT Inhibition : The carboxylic acid moiety in the target compound serves as a precursor for amide derivatives, which exhibit potent NAMPT inhibition .
- Receptor Selectivity: Amino-substituted analogs (e.g., ) show selectivity for adenosine receptors, suggesting that electron-donating groups enhance receptor interactions.
- Multitarget Activity : The tacrine-linked derivative in demonstrates dual inhibition, highlighting the role of spacer groups in modulating polypharmacology.
Biological Activity
6-Methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 203.24 g/mol. Its structure features a pyrazolo ring fused with a pyridine, contributing to its biological properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to decreased IC50 values (the concentration required to inhibit cell growth by 50%), indicating enhanced potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.021 |
| Other derivatives | A549 | 0.069 |
| Other derivatives | MDA-MB-231 | 0.0046 |
This data suggests that structural modifications can significantly enhance the anticancer activity of such compounds, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain pyrazolo derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets:
- PPARα Activation : The compound acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in lipid metabolism and inflammation regulation . Structural studies reveal that it forms a hydrogen bond network essential for receptor activation.
- Cyclin-dependent Kinase Inhibition : Similar compounds have shown potent inhibition against cyclin-dependent kinases (CDK), which are vital for cell cycle regulation . This inhibition leads to reduced proliferation of cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridines:
- In Vivo Studies : Animal models treated with pyrazolo derivatives showed significant reductions in tumor size compared to control groups.
- Combination Therapies : Research indicates that combining these compounds with existing chemotherapy agents may enhance overall efficacy and reduce side effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole amines with α,β-unsaturated carbonyl derivatives. For example, reacting 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with trifluoroacetic acid (TFA) catalysis yields structurally analogous pyrazolo[3,4-b]pyridines . Key parameters include solvent choice (toluene for reflux stability), catalyst loading (30 mol% TFA), and reaction time (12–24 hours).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, isopropyl protons as doublets at δ 1.3–1.5 ppm) and carbon frameworks.
- IR spectroscopy : To identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- UV-Vis : For π→π* transitions in the pyrazolo-pyridine system (λmax ~260–300 nm) .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. For pyrazolo[3,4-b]pyridines, data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsion angles. Hydrogen-bonding networks (e.g., carboxylic acid dimerization) and planarity of the fused ring system are key metrics .
Q. What purification strategies are effective for this compound?
- Methodology : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol). Recrystallization from ethanol or acetonitrile improves purity (>95%), as evidenced by sharp melting points (e.g., 273–278°C for related pyrazolo-carboxylic acids) .
Q. What solvent systems enhance solubility during synthesis?
- Methodology : Polar aprotic solvents (DMF, DMSO) dissolve intermediates, while toluene or ethanol is preferred for reflux conditions. Carboxylic acid derivatives often require basic aqueous workups (e.g., NaHCO₃) to isolate the protonated form .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking against target proteins (e.g., kinases) evaluates binding affinities. For example, pyrazolo[3,4-b]pyridines show inhibitory potential against cancer-related enzymes .
Q. What reaction mechanisms govern the formation of the pyrazolo[3,4-b]pyridine core?
- Methodology : The mechanism involves:
Nucleophilic attack : Pyrazole amine on α,β-unsaturated carbonyl.
Cyclization : Acid-catalyzed intramolecular ring closure.
Aromatization : Elimination of small molecules (e.g., H₂O, CH₃SH) to form the fused heterocycle. TFA accelerates proton transfer steps .
Q. How are discrepancies in reported melting points or spectral data resolved?
- Methodology : Cross-validate data using:
- DSC/TGA : To distinguish decomposition from melting.
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation.
- Inter-laboratory reproducibility : Compare SC-XRD data (e.g., C–C bond lengths ±0.01 Å) .
Q. What strategies optimize yield in large-scale syntheses?
- Methodology :
- Catalyst screening : Transition metals (e.g., Pd/C) for hydrogenation steps.
- Flow chemistry : Continuous reactors improve heat/mass transfer.
- DoE (Design of Experiments) : Statistically optimize temperature, stoichiometry, and solvent ratios .
Q. How does substituent variation impact structure-activity relationships (SAR)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
